3-(2-Iodoethyl)-1-benzothiophene
Description
3-(2-Iodoethyl)-1-benzothiophene is a benzothiophene derivative featuring an iodoethyl substituent at the 3-position. Benzothiophene scaffolds are pivotal in medicinal and materials chemistry due to their aromatic thiophene ring, which enhances electronic properties and biological activity.
Properties
CAS No. |
821787-20-6 |
|---|---|
Molecular Formula |
C10H9IS |
Molecular Weight |
288.15 g/mol |
IUPAC Name |
3-(2-iodoethyl)-1-benzothiophene |
InChI |
InChI=1S/C10H9IS/c11-6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,7H,5-6H2 |
InChI Key |
BSJACZAGTCMUOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)CCI |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physical Properties
Key analogs from the evidence include iodinated benzothiophenes with methyl or aryl substituents. For example:
- Key Observations :
Reactivity and Stability
- Catalytic Transformations: Sulfur in benzothiophenes interacts with catalysts (e.g., forming Ni₂S₃ during hydrogen transfer reactions) . The iodoethyl group’s electron-withdrawing nature may enhance stability under reductive conditions compared to non-halogenated analogs.
- Cross-Coupling Potential: The iodine atom facilitates Suzuki or Ullmann couplings, as seen in 3-iodo-1-benzothiophen-2-yl derivatives .
Crystallographic and Spectroscopic Insights
- Crystal Packing: 3-(4-Methoxybenzyl)-1-benzothiophene crystallizes in a monoclinic system (space group P) with a = 8.0158 Å, β = 112.563° . The iodoethyl group’s bulkier structure may lead to distinct packing motifs and solubility profiles.
- NMR Trends : Analogs like 5c show δ 2.35–7.50 ppm in ¹H NMR for aromatic and alkyl protons , while iodinated derivatives exhibit deshielding effects near the iodine atom.
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